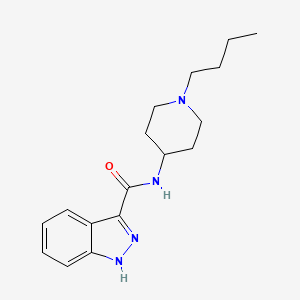
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine (DMPP) is a compound that has gained significant attention in the field of scientific research in recent years. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been used extensively in studies investigating the physiological and biochemical effects of nAChRs.
Mécanisme D'action
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is a potent agonist of nAChRs and acts by binding to the receptor and causing a conformational change that opens the ion channel. This results in the influx of cations, including calcium and sodium, which can trigger various cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been shown to have several biochemical and physiological effects, including the activation of nAChRs in the central and peripheral nervous systems. This activation can lead to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which can modulate various physiological processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its high potency and selectivity for nAChRs, which makes it a useful tool for investigating the physiological and biochemical effects of these receptors. However, one limitation of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is its short half-life, which can make it difficult to study long-term effects. Additionally, 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine, including the development of new drugs that target nAChRs and the investigation of its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine on the nervous system and to identify any potential side effects or toxicity issues. Finally, the use of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine in combination with other drugs or therapies may have synergistic effects and could be an area of future research.
Méthodes De Synthèse
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine can be synthesized in several ways, but the most common method is through the reaction of 2,4-dimethylpyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction yields 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine as a white crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been extensively used in scientific research to investigate the physiological and biochemical effects of nAChRs. It has been used to study the role of nAChRs in various processes, including learning and memory, pain perception, and addiction. 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has also been used to investigate the pharmacology of nAChRs and to develop new drugs that target these receptors.
Propriétés
IUPAC Name |
2,4-dimethyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBXYJSCFAYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)







![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)